2-Butyl-1,3-benzoxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

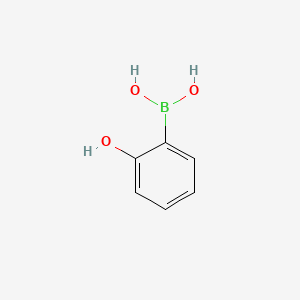

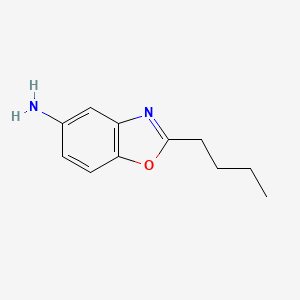

2-Butyl-1,3-benzoxazol-5-amine is a chemical compound with the molecular formula C11H14N2O . It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring .

Synthesis Analysis

Benzoxazole derivatives, including 2-Butyl-1,3-benzoxazol-5-amine, can be synthesized using 2-aminophenol as a precursor . The synthesis involves reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecular structure of 2-Butyl-1,3-benzoxazol-5-amine consists of a benzoxazole ring with a butyl group and an amine group attached . The benzoxazole ring is a bicyclic structure that includes a benzene ring fused to an oxazole ring .Chemical Reactions Analysis

As a derivative of benzoxazole, 2-Butyl-1,3-benzoxazol-5-amine may participate in various chemical reactions. Benzoxazoles have been used as starting materials for different mechanistic approaches in drug discovery . They can react with a variety of substrates and can be functionalized to offer several biological activities .Physical And Chemical Properties Analysis

2-Butyl-1,3-benzoxazol-5-amine has a molecular weight of 190.24 . It is a liquid at room temperature . Its boiling point is 155°C at 0.4mBar .Scientific Research Applications

Chemical Building Block

2-Butyl-1,3-benzoxazol-5-amine can serve as a building block in the synthesis of various complex molecules. It can be used in the development of new compounds with potential applications in various fields .

Research and Development

This compound can be used in academic and industrial research. Scientists can study its properties and reactions with other compounds to expand our understanding of chemistry .

Catalyst in Oxidative Amination

A study has shown that benzoxazoles can be used as catalysts in the direct oxidative amination process. This reaction proceeds smoothly at room temperature and gives desirable 2-aminobenzoxazoles with good to excellent yields .

Optical Brightener

Compounds similar to 2-Butyl-1,3-benzoxazol-5-amine, such as 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, have been used as optical brighteners. These compounds can convert UV light into visible light .

Fluorescent Brightener

In addition to being an optical brightener, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene is also used as a fluorescent brightener for thermoplastic resins of polyvinyl chloride, acrylic resin, polyester fiber, paint, coating, and printing ink .

Detection of Thin-Film Electrical Contact Lubricants

Another application of 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene, a compound similar to 2-Butyl-1,3-benzoxazol-5-amine, is in the detection of the presence of thin-film electrical contact lubricants .

Safety and Hazards

Future Directions

While specific future directions for 2-Butyl-1,3-benzoxazol-5-amine were not found in the retrieved papers, benzoxazole derivatives are a subject of ongoing research due to their diverse therapeutic potential . They are being extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, it can be expected that future research will continue to explore the synthesis, properties, and potential applications of 2-Butyl-1,3-benzoxazol-5-amine and other benzoxazole derivatives.

properties

IUPAC Name |

2-butyl-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCQBYWFIUBHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377411 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-91-7 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-{2-[2-amino-4-(trifluoromethyl)anilino]ethyl}carbamate](/img/structure/B1303764.png)